molecular formula C10H12BrFO B6319182 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene CAS No. 960309-88-0

1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene

Cat. No.: B6319182
CAS No.: 960309-88-0
M. Wt: 247.10 g/mol
InChI Key: YSYOBWIBVCCPFG-UHFFFAOYSA-N
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Description

Structural Significance and Electronic Perturbations in Substituted Benzene (B151609) Systems

The reactivity of a benzene ring is profoundly influenced by the nature of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby activating or deactivating the ring towards reactions with electron-seeking species, known as electrophiles. This electronic influence, coupled with the substituent's directing effects, is a cornerstone of predictive organic chemistry.

The chemical behavior of 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene is dictated by the distinct properties of its three substituents: a bromine atom, a fluorine atom, and a tert-butoxy (B1229062) (1,1-dimethylethoxy) group.

Bromine: As a halogen, bromine exerts a dual electronic effect on the benzene ring. Due to its high electronegativity, it withdraws electron density from the ring through the sigma bonds (a negative inductive effect, -I), which deactivates the ring, making it less reactive than benzene itself. However, bromine also possesses lone pairs of electrons that can be donated into the aromatic pi-system (a positive resonance effect, +M). This resonance donation is relatively weak because the overlap between bromine's larger 4p orbitals and carbon's 2p orbitals is inefficient. The resonance effect, though weaker than the inductive effect, is sufficient to direct incoming electrophiles to the positions ortho and para to the bromine atom.

Fluorine: Fluorine exhibits a similar, yet more nuanced, dual role. It is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect (-I) that deactivates the ring. Conversely, its lone pair electrons can participate in resonance (+M), directing substitution to the ortho and para positions. The 2p orbitals of fluorine are similar in size to the 2p orbitals of carbon, allowing for more effective overlap compared to other halogens. This makes the resonance effect significant, though it is still outweighed by the powerful inductive effect. beilstein-journals.org

Ether Functionality (tert-Butoxy Group): The tert-butoxy group (–O-C(CH₃)₃) acts as a strong activating group. The oxygen atom is highly electronegative and exerts an inductive pull (-I) on the ring. However, this is overwhelmingly surpassed by its powerful electron-donating resonance effect (+M), where one of the oxygen's lone pairs delocalizes into the aromatic pi-system. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more reactive towards electrophiles than unsubstituted benzene. The "tert-butyl" portion of the group is sterically bulky, which can physically hinder reactions at the adjacent (ortho) positions. varsitytutors.comcdnsciencepub.com

SubstituentInductive Effect (-I)Resonance Effect (+M)Overall Effect on ReactivityDirecting Influence
-Br Strong WithdrawingWeak DonatingDeactivatingOrtho, Para
-F Very Strong WithdrawingModerate DonatingDeactivatingOrtho, Para
-O-t-Bu Moderate WithdrawingVery Strong DonatingActivatingOrtho, Para

The directing effects of the substituents are as follows:

The tert-butoxy group at C2 is a powerful activator and directs incoming electrophiles to its ortho positions (C3 and C1) and its para position (C5).

The fluorine atom at C4 is a deactivator but directs ortho (to C3 and C5) and para (to C1).

The bromine atom at C1 is also a deactivator that directs ortho (to C2 and C6) and para (to C4).

In this specific arrangement, the powerful activating and directing effect of the tert-butoxy group is the dominant influence. Its directing vectors towards C3 and C5 are reinforced by the directing influence of the fluorine atom at C4, which also points to C3 and C5. This cooperative effect makes positions C3 and C5 the most electron-rich and therefore the most likely sites for electrophilic attack. The directing influence of the bromine at C1 is largely overridden. While the ring is deactivated by two halogen atoms, the potent activating nature of the ether group ensures the molecule remains highly susceptible to electrophilic aromatic substitution. The significant steric bulk of the tert-butoxy group may favor substitution at the less hindered C5 position over the C3 position.

Positioning of this compound within Contemporary Synthetic Methodologies

The strategic arrangement of functional groups in this compound makes it a valuable component in the modern synthetic chemist's toolkit. Its structure is not accidental but is designed to allow for sequential, controlled chemical transformations.

The use of halogenated and etherified benzene derivatives has a rich history in organic synthesis. Early work in the 20th century established fundamental reactions like electrophilic aromatic substitution on these compounds. The discovery of metal-catalyzed cross-coupling reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the 2010 Nobel Prize in Chemistry, revolutionized the use of aryl halides. wikipedia.org These reactions, including the Suzuki, Negishi, and Heck couplings, transformed aryl halides from simple substituted benzenes into powerful synthons for constructing carbon-carbon bonds. icmpp.ronobelprize.orgnih.gov Historically, reactions like the Ullmann coupling, which utilized copper to join two aryl halide molecules, were important precursors to modern methods. icmpp.ro Similarly, aryl ethers have long been recognized for their ability to control reactivity and direct substitution patterns, a principle that remains central to synthetic strategy.

A synthetic synthon, or building block, is a molecule whose structure is designed for incorporation into a larger, more complex molecule. boronmolecular.comhilarispublisher.com this compound is a prime example of a highly functionalized synthon with multiple points for chemical modification.

Its contemporary relevance lies in its trifunctional nature:

The Bromine Atom: This serves as a versatile "handle" for a wide range of metal-catalyzed cross-coupling reactions. It can be readily converted into a carbon-carbon or carbon-heteroatom bond, allowing for the attachment of diverse molecular fragments. enamine.netwikipedia.orgchu.edu.cn For instance, 1-bromo-4-fluorobenzene (B142099) is a common substrate in Suzuki-Miyaura coupling reactions. sigmaaldrich.com

The Fluorine Atom: The inclusion of fluorine is a common strategy in modern medicinal chemistry. A C-F bond can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and alter its lipophilicity, thereby improving pharmacokinetic properties. mdpi.comnih.govmdpi.com

The tert-Butoxy Group: This group serves two primary roles. First, as a powerful directing group, it can control the position of further substitutions on the aromatic ring. Second, it can function as a bulky protecting group for a phenol (B47542). The ether linkage can be cleaved under specific acidic conditions to reveal a hydroxyl group (–OH), providing another site for chemical modification later in a synthetic sequence.

This combination of functionalities allows for a programmed, multi-step synthesis where each part of the molecule can be addressed selectively. A typical synthetic sequence might involve a cross-coupling reaction at the bromine site, followed by electrophilic substitution directed by the ether, and finally, cleavage of the ether to reveal a phenol for further derivatization.

Scope and Objectives of Academic Research on this compound

While specific research focused exclusively on this compound is not extensively documented in public literature, the scope and objectives of academic research on this and similar building blocks can be clearly defined based on established trends in synthetic and medicinal chemistry. nih.govcsmres.co.uk

The primary objectives of research involving this synthon would include:

Development of Novel Synthetic Methodologies: Research would aim to explore the reactivity of this compound in new and existing chemical reactions. This could involve optimizing its use in various cross-coupling protocols (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira), developing novel C-H activation reactions at the C3, C5, or C6 positions, and investigating the selective cleavage of the tert-butyl ether in the presence of other sensitive functional groups.

Synthesis of Biologically Active Compounds: A major goal would be to utilize this compound as a key intermediate in the synthesis of novel molecules for the pharmaceutical and agrochemical industries. enamine.net Researchers would design and build complex target molecules by sequentially modifying the functional groups on the synthon, aiming to create new therapeutic agents or crop protection chemicals. The specific 1,2,4-substitution pattern is a common motif in many biologically active compounds.

Elucidation of Structure-Activity Relationships (SAR): By incorporating this building block into a series of related molecules, researchers can systematically study how the fluorine, bromine (or the group that replaces it), and the phenolic hydroxyl (after deprotection) contribute to the biological activity of the final compounds. This is a fundamental practice in medicinal chemistry for optimizing the potency and properties of a drug candidate.

Creation of Molecular Probes and Functional Materials: Beyond medicinal applications, this synthon could be used to construct specialized molecules for chemical biology research or as a component in advanced materials like organic light-emitting diodes (OLEDs) or functional polymers, where the electronic properties of the substituted aromatic ring are critical. hilarispublisher.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYOBWIBVCCPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 1 Bromo 2 1,1 Dimethylethoxy 4 Fluorobenzene

Retrosynthetic Analysis of 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org This process is repeated until simple or commercially available starting materials are reached. wikipedia.org

For this compound, the analysis begins by considering the disconnection of the three substituents from the aromatic ring. The key disconnections involve the carbon-bromine (C-Br), carbon-fluorine (C-F), and carbon-oxygen (C-O) bonds.

The bromine and fluorine atoms on the benzene (B151609) ring can be disconnected to reveal simpler fluorinated or brominated precursors.

C-Br Bond Disconnection: This disconnection is the reverse of an electrophilic aromatic substitution, specifically bromination. This suggests that the bromine atom can be introduced onto a pre-existing 2-(1,1-dimethylethoxy)-4-fluorobenzene scaffold. The directing effects of the fluorine (weakly activating, ortho, para-directing) and the bulky 1,1-dimethylethoxy group (strongly activating, ortho, para-directing) would need to be carefully considered to achieve the desired regiochemistry.

C-F Bond Disconnection: The introduction of fluorine onto an aromatic ring is often more complex than other halogens. Direct fluorination is highly reactive and non-selective. Therefore, a more common strategy is to carry the fluorine atom from the starting material. A plausible retrosynthetic step involves a functional group interconversion (FGI) from an amino group via the Schiemann reaction or related diazonium salt chemistry. orgsyn.org This would lead back to a bromo-amino-alkoxy benzene derivative. However, the most straightforward approach is to begin with a commercially available fluorinated starting material, such as 4-fluorophenol (B42351) or a related compound.

A primary retrosynthetic pathway would therefore prioritize disconnecting the C-Br bond and retaining the fluorine substituent from an earlier-stage precursor.

The 1,1-dimethylethoxy group (tert-butoxy group) is a bulky ether group. The most logical disconnection for this group is at the ether C-O bond, which corresponds to a Williamson ether synthesis or a related alkylation of a phenol (B47542).

This disconnection transforms the target molecule into 2-bromo-5-fluorophenol (B114175) and a source of the tert-butyl cation, such as isobutylene (B52900) or tert-butyl bromide. This approach is highly effective as it simplifies the target to a dihalophenol, which may be more readily accessible. The tert-butoxycarbonyl (Boc) group is often used as a protecting group in synthesis, highlighting the established chemistry for its introduction and removal. orgsyn.org The bulkiness of the tert-butyl group can also be exploited as a temporary blocking group to direct other substituents to specific positions on the aromatic ring before being removed. masterorganicchemistry.com

Combining these disconnections suggests a primary retrosynthetic route starting from a fluorinated precursor, followed by regioselective bromination and subsequent etherification to install the 1,1-dimethylethoxy group.

Direct and Indirect Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be devised. The key to a successful synthesis lies in controlling the regioselectivity of the substitution reactions on the benzene ring.

Electrophilic and Nucleophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is the most common method for introducing substituents like bromine onto an aromatic ring. The success of the synthesis depends on the directing effects of the substituents already present.

Starting from 4-Fluorophenol: A plausible route begins with 4-fluorophenol. The hydroxyl group is a strongly activating, ortho, para-director. Since the para position is blocked by fluorine, electrophilic bromination would be directed to the positions ortho to the hydroxyl group.

Etherification: The hydroxyl group of 4-fluorophenol can first be converted to the 1,1-dimethylethoxy ether. This is typically achieved by reacting the phenol with isobutylene in the presence of a strong acid catalyst.

Bromination: The resulting 1-(1,1-dimethylethoxy)-4-fluorobenzene is then subjected to bromination. The 1,1-dimethylethoxy group is a powerful ortho, para-director. With the para position occupied by fluorine, bromination is expected to occur at the ortho position, yielding the desired product.

This sequence leverages the powerful directing effect of the alkoxy group to ensure the correct placement of the bromine atom.

StepReactantReagentsProductReaction Type
14-FluorophenolIsobutylene, H₂SO₄ (cat.)1-(1,1-dimethylethoxy)-4-fluorobenzeneElectrophilic Addition / Etherification
21-(1,1-dimethylethoxy)-4-fluorobenzeneBr₂, FeBr₃ or NBSThis compoundElectrophilic Aromatic Substitution

Alternative Route via Bromination First: An alternative involves brominating 4-fluorophenol first. This reaction yields 2-bromo-5-fluorophenol. Subsequently, the phenolic hydroxyl group is alkylated using a tert-butyl source to form the final product. The choice between these routes may depend on the yields and ease of separation of intermediates.

Metal-Mediated and Catalytic Coupling Strategies for Aromatic Functionalization

While classical EAS reactions are viable, metal-mediated strategies offer alternative and often more regioselective methods for aromatic functionalization.

Directed Ortho-Metalation (DoM): The 1,1-dimethylethoxy group can act as a directed metalation group (DMG). Starting with 1-(1,1-dimethylethoxy)-4-fluorobenzene, treatment with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) can lead to selective deprotonation (lithiation) at the ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., Br₂ or 1,2-dibromoethane) to install the bromine atom with high regioselectivity. This method avoids the potential for isomeric byproducts often seen in EAS reactions.

Regioselective Synthesis of this compound Derivatives

Achieving high regioselectivity is the central challenge in synthesizing polysubstituted benzenes. libretexts.org The choice of synthetic route is dictated by the directing effects of the substituents and the potential to use blocking or directing groups.

A detailed, highly regioselective pathway is outlined below, starting from the readily available 3-Fluorophenol.

Bromination of 3-Fluorophenol: The hydroxyl and fluorine groups are both ortho, para-directing. In 3-fluorophenol, the positions ortho and para to the powerful hydroxyl group are C2, C4, and C6. The fluorine at C3 deactivates the adjacent C2 and C4 positions towards electrophilic attack. Therefore, bromination is strongly directed to the C6 position, which is para to the fluorine and ortho to the hydroxyl, yielding 2-bromo-5-fluorophenol.

Ether Formation: The resulting 2-bromo-5-fluorophenol is then treated with isobutylene and a catalytic amount of strong acid (e.g., sulfuric acid or an acidic resin) to install the 1,1-dimethylethoxy group. This reaction proceeds via the formation of a stable tert-butyl cation which is trapped by the nucleophilic phenoxide, yielding the final product, this compound.

This two-step sequence provides a highly regioselective and efficient route to the target molecule.

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey Consideration
13-FluorophenolBr₂ in a suitable solvent (e.g., CCl₄ or CH₃COOH)2-Bromo-5-fluorophenolThe powerful ortho, para-directing -OH group and the deactivating effect of -F direct bromine to the C6 position.
22-Bromo-5-fluorophenolIsobutylene, catalytic H₂SO₄, pressure vesselThis compoundAlkylation of the phenol with a source of tert-butyl cation to form the ether.

Optimization of Reaction Conditions and Yield for the Synthesis of this compound

The efficient synthesis of this compound can be approached via two primary routes: the bromination of 2-(tert-butoxy)-4-fluorobenzene or the tert-butoxylation of a suitable bromofluorophenol, such as 4-Bromo-3-fluorophenol. biosynth.comnih.govsigmaaldrich.com The optimization of yield for either pathway is critically dependent on reaction conditions, particularly the choice of solvent, temperature, and catalytic system.

The selection of an appropriate solvent is crucial in controlling reaction kinetics, selectivity, and yield. In the synthesis of aryl ethers via nucleophilic substitution, polar aprotic solvents are often favored as they can effectively solvate the cation of the base while leaving the nucleophile (phenoxide) relatively free to react. nih.gov

For the tert-butoxylation of 4-bromo-3-fluorophenol, solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (B95107) (THF) are commonly employed. nih.gov The choice of solvent can significantly impact the reaction rate and the formation of side products. Temperature control is equally vital; while higher temperatures can increase the reaction rate, they may also lead to decomposition or undesired side reactions. google.com For instance, in related nucleophilic aromatic substitution reactions, temperatures are often carefully controlled, sometimes ranging from room temperature up to 110 °C, to balance reaction speed with product stability. nih.gov

Below is an interactive table summarizing the general effects of solvent properties and temperature on the synthesis.

ParameterEffect on ReactionRationale
Solvent Polarity Higher polarity (e.g., DMF, NMP) generally increases the rate of nucleophilic substitution.Stabilizes the charged intermediates and transition states involved in the reaction mechanism.
Solvent Aprotic Nature Aprotic solvents (e.g., THF, DMF) are preferred over protic solvents (e.g., methanol).Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction. nih.gov
Temperature Increasing temperature generally accelerates the reaction rate.Provides the necessary activation energy for the reaction to proceed.
Temperature Control Precise temperature control is essential for minimizing byproducts.Excessive heat can lead to decomposition of reactants or products and promote side reactions, thus lowering the overall yield. google.com

Catalysts play a pivotal role in directing the reaction towards the desired product with high efficiency.

In Bromination Reactions: If the synthesis proceeds by brominating 2-(tert-butoxy)-4-fluorobenzene, the regioselectivity is paramount. The tert-butoxy (B1229062) group is an ortho-, para-director. Given the existing fluorine at the para-position, bromination is directed to the ortho positions. The selection of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is standard for activating the bromine. wikipedia.orgfinechemicals.com.cn The choice and amount of catalyst can influence the reaction's speed and the prevention of over-bromination.

In Etherification Reactions: The etherification to introduce the bulky tert-butyl group often requires a strong base to deprotonate the starting phenol. Common bases include sodium hydride (NaH) or potassium tert-butoxide. The reaction of the resulting phenoxide with a tert-butyl source (e.g., tert-butyl bromide) can be slow. An alternative, acid-catalyzed reaction with isobutylene is often more effective. In this case, a strong acid catalyst is used to generate the tert-butyl cation, which is then attacked by the phenol.

The table below outlines potential catalytic systems for the key synthetic steps.

Reaction StepCatalyst/Reagent SystemFunction
Bromination Br₂ with FeBr₃ or AlCl₃Lewis acid activates bromine for electrophilic aromatic substitution. finechemicals.com.cn
Etherification (Base-mediated) NaH or Potassium tert-butoxideStrong base deprotonates the phenol to form a reactive nucleophile. beilstein-journals.org
Etherification (Acid-catalyzed) Isobutylene with H₂SO₄ or solid acid catalystAcid protonates isobutylene to form a tert-butyl carbocation, which is trapped by the phenol.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic routes aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comscranton.edu Reactions with high atom economy, like addition reactions, are inherently less wasteful. rsc.orgrsc.org

A potentially highly atom-economical route to this compound is the acid-catalyzed addition of isobutylene to 4-bromo-3-fluorophenol.

Reaction: C₆H₄BrFO + C₄H₈ → C₁₀H₁₂BrFO

In this ideal scenario, all atoms from the reactants are incorporated into the product, resulting in 100% atom economy. This contrasts sharply with substitution reactions where leaving groups and parts of the reagent become byproducts.

The following table calculates the theoretical atom economy for this addition reaction.

CompoundFormulaMolecular Weight ( g/mol )Role
4-Bromo-3-fluorophenolC₆H₄BrFO191.00 nih.govReactant
IsobutyleneC₄H₈56.11Reactant
Total Reactant Mass 247.11
1-Bromo-2-(tert-butoxy)-4-fluorobenzeneC₁₀H₁₂BrFO247.11 achemblock.comProduct
Atom Economy (%) 100% (247.11 / 247.11) * 100

Waste minimization is achieved by choosing such synthetic pathways and by recycling solvents and catalysts where possible.

The development of sustainable chemical processes involves replacing hazardous reagents and stoichiometric catalysts with greener alternatives. dovepress.com

For the bromination step, traditional methods using elemental bromine pose significant safety and environmental risks. Greener alternatives could include the use of N-Bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle, often in conjunction with a benign catalyst. mdpi.com

For the etherification, replacing strong mineral acids like sulfuric acid with solid, recyclable acid catalysts (e.g., zeolites or ion-exchange resins) can significantly reduce corrosive waste streams and simplify product purification. Solvent-free, or mechanochemical, approaches are also being explored to reduce reliance on volatile organic solvents. researchgate.net

The table below presents some sustainable alternatives for the synthesis.

Reaction StepConventional Reagent/CatalystSustainable AlternativeGreen Advantage
Bromination Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)Solid reagent, easier to handle, less corrosive.
Etherification H₂SO₄ (stoichiometric)Solid Acid Catalyst (e.g., Zeolite)Recyclable, reduces corrosive waste, simplifies purification.
Solvent Use DMF, NMPSolvent-free conditions or greener solvents (e.g., 2-MeTHF)Reduces volatile organic compound (VOC) emissions and waste. researchgate.net

By integrating these advanced synthetic and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally benign.

Based on a comprehensive search of available literature, detailed experimental data specifically outlining the reactivity of this compound is not sufficiently available to construct a thorough article based on the provided outline. While general principles of reactivity for similar aryl halides are well-established, specific research findings, catalyst systems, substrate scopes, and data tables for this particular compound are not present in the accessible literature.

Therefore, it is not possible to provide a scientifically accurate and detailed analysis for each of the requested subsections (3.1.1 through 3.2) solely for this compound. Information regarding related compounds, such as 1-bromo-4-fluorobenzene (B142099) or 2-tert-butoxychlorobenzene, exists but would not accurately represent the unique reactivity profile imparted by the specific substitution pattern of the target molecule. An article built on such extrapolations would be speculative and would not meet the required standard of scientific accuracy focused exclusively on the subject compound.

Comprehensive Reactivity Profiling and Transformational Chemistry of 1 Bromo 2 1,1 Dimethylethoxy 4 Fluorobenzene

Reactivity of the Aromatic Fluorine in 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene

Activation Strategies for Aromatic C-F Bond Transformation

The activation of the robust C-F bond in fluoroaromatics is a focal point of intensive research. mdpi.comrsc.org Strategies for this transformation can be broadly categorized into transition-metal-catalyzed processes and transition-metal-free methods. mdpi.com Transition metal complexes, particularly those of nickel and platinum, are known to mediate the cleavage of C-F bonds, often competing with C-H bond activation. researchgate.net The regioselectivity of these reactions is influenced by the electronic and steric environment of the C-F bond. researchgate.net Ortho-fluorine substituents can direct C-H activation to be more energetically favorable. researchgate.net

Transition-metal-free approaches often rely on the use of strong bases or nucleophiles to promote substitution reactions. mdpi.comresearchgate.net For instance, N-heterocycle-assisted selective C-F bond cleavage through a Lithium/Fluorine interaction has been reported as an effective method. researchgate.net Additionally, photochemical and electrochemical methods are emerging as mild and sustainable alternatives for C-F bond activation. rsc.orgresearchgate.net These techniques utilize light or electricity to facilitate the reaction, often avoiding the need for harsh reagents or catalysts. rsc.org

Dehalogenation and Fluorination Exchange Reactions (e.g., Halex-type)

Dehalogenation of aryl halides is a fundamental transformation. In the context of this compound, the bromine atom is generally more susceptible to removal or replacement than the fluorine atom due to the significantly lower C-Br bond energy compared to the C-F bond. However, under specific conditions, the C-F bond can also be targeted.

Halogen exchange (Halex) reactions, which involve the substitution of one halogen for another, are typically challenging for aryl fluorides due to the strength of the C-F bond. Such transformations often require harsh reaction conditions and specialized catalysts. More commonly, the bromine atom would be the site of Halex-type reactions or other cross-coupling processes.

Transformations Involving the 1,1-Dimethylethoxy Group of this compound

The 1,1-dimethylethoxy (tert-butoxy) group is a common protecting group for phenols due to its steric bulk and specific cleavage conditions.

Selective Cleavage and Deprotection Methodologies for the Ether Linkage

The cleavage of tert-butyl ethers is a standard procedure in organic synthesis, often achieved under acidic conditions. organic-chemistry.orgsci-hub.se The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation to yield the corresponding phenol (B47542). A variety of acidic reagents can be employed for this purpose, ranging from strong mineral acids to milder Lewis acids. researchgate.netnih.gov

For instance, silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild and selective method for the cleavage of tert-butyl esters, and this selectivity can sometimes extend to tert-butyl ethers, although it is substrate-dependent. lookchem.comresearchgate.net Other methods include the use of trimethylsilyl (B98337) triflate, which has been shown to selectively cleave tert-butyl esters in the presence of tert-butyl ethers. researchgate.net Enzymatic deprotection methods are also being explored as environmentally benign alternatives. google.com

Interactive Table: Deprotection Methods for tert-Butyl Ethers

Reagent/MethodConditionsSelectivity
Strong Acids (e.g., H₃PO₄)Aqueous mediaCan be selective over other acid-labile groups
Silica GelRefluxing tolueneVariable selectivity over tert-butyl esters
Trimethylsilyl triflate-Selective for esters over ethers
Er(OTf)₃Methanol, MW irradiationRapid deprotection
Magic blue (MB•+)/Et₃SiHMild conditionsCatalytic cleavage

Stability and Reactivity of the tert-Butyl Ether under Various Conditions

The tert-butyl ether linkage is known for its stability under neutral and basic conditions, which is a key reason for its widespread use as a protecting group. chemicalbook.comresearchgate.net It is generally unreactive towards nucleophiles and many oxidizing and reducing agents. However, it is susceptible to cleavage under strongly acidic conditions, as mentioned previously. researchgate.netnih.govchemicalbook.com The stability of the tert-butyl group allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. For example, reactions involving the bromine and fluorine atoms, such as cross-coupling or nucleophilic aromatic substitution, can often be carried out while the tert-butoxy (B1229062) group remains intact.

Directed Aromatic Functionalization and Remote C-H Activation in this compound

The substituents on the benzene (B151609) ring can direct the regioselectivity of further functionalization.

Ortho-Lithiation and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directed metalation group (DMG), which is typically a Lewis basic moiety that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca

In this compound, the tert-butoxy group can act as a DMG. The oxygen atom of the ether can coordinate to a lithium reagent, such as n-butyllithium or sec-butyllithium, facilitating the removal of a proton from an adjacent carbon atom. wikipedia.orgharvard.edu Given the positions of the other substituents, lithiation would be expected to occur at the C3 position, ortho to the tert-butoxy group. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new functional group at this specific position. epfl.chcore.ac.uk The fluorine atom can also influence the acidity of adjacent protons and thus the regioselectivity of lithiation. epfl.ch

Interactive Table: Common Electrophiles Used in DoM Reactions

ElectrophileFunctional Group Introduced
CO₂Carboxylic acid
DMFAldehyde
I₂Iodine
R-X (alkyl halide)Alkyl group
R₃SiClTrialkylsilyl group

This comprehensive profiling highlights the diverse reactivity of this compound, making it a valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds.

Steric and Electronic Effects on Regioselectivity of Aromatic Transformations

The regiochemical outcome of aromatic transformations involving this compound is intricately governed by the interplay of steric and electronic effects exerted by its three distinct substituents: the bromo, 1,1-dimethylethoxy (tert-butoxy), and fluoro groups. The unique electronic properties and spatial arrangement of these groups dictate the position of attack for incoming reagents in a variety of reaction classes, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution.

Electronic and Steric Influence of Substituents

The directing influence of each substituent is rooted in a combination of inductive and resonance effects.

1,1-Dimethylethoxy (tert-butoxy) Group: This group is a powerful activating group. The oxygen atom, with its lone pairs, donates electron density to the aromatic ring via a strong positive resonance effect (+R). This donation significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. All activators are generally considered ortho/para-directors. libretexts.org

Bromo and Fluoro Groups: Both halogens are deactivating groups due to their strong negative inductive effects (-I), withdrawing electron density from the ring through the sigma bond. libretexts.orglibretexts.org However, they also possess lone pairs that can be donated to the ring via a weaker positive resonance effect (+R). This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

When these groups are present on the same ring, the powerful activating effect of the tert-butoxy group dominates the directing influence for electrophilic aromatic substitution. youtube.com However, the most profound influence on regioselectivity comes from the steric hindrance imposed by the bulky tert-butoxy group. This group, with its three methyl substituents, creates significant spatial crowding, particularly at the adjacent ortho position (C3). stackexchange.comvarsitytutors.com

Regioselectivity in Specific Aromatic Transformations

The combination of these electronic and steric factors leads to predictable regioselectivity in different types of aromatic reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the tert-butoxy group at C2 is the primary director. Electronically, it activates its ortho (C3) and para (C6) positions. The fluorine at C4 also directs ortho to itself (C3 and C5), and the bromine at C1 directs ortho (C6) and para (C4, which is already substituted).

The positions most activated by resonance are C3 and C6. However, the significant steric bulk of the tert-butoxy group severely hinders the approach of an electrophile to the C3 position. researchgate.net Consequently, electrophilic attack occurs almost exclusively at the less sterically hindered C6 position, which is para to the strongly activating tert-butoxy group. stackexchange.comvarsitytutors.com This demonstrates a classic case where steric effects override one of the electronically favored positions to yield a single major product. fiveable.me

Predicted Regioselectivity in Electrophilic Aromatic Substitution
ReactionElectrophile (E+)Predicted Major ProductKey Directing Factors
NitrationNO₂⁺1-Bromo-6-nitro-2-(1,1-dimethylethoxy)-4-fluorobenzeneElectronic: +R of -OtBu >> -I of halogens. Steric: Bulk of -OtBu blocks C3.
BrominationBr⁺1,6-Dibromo-2-(1,1-dimethylethoxy)-4-fluorobenzeneElectronic: +R of -OtBu. Steric: Hindrance at C3.
Friedel-Crafts AcylationRCO⁺1-(5-Bromo-4-(1,1-dimethylethoxy)-2-fluorophenyl)ethan-1-oneElectronic: +R of -OtBu. Steric: Hindrance at C3.

Metal-Catalyzed Cross-Coupling Reactions

In transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the regioselectivity is determined by the relative reactivity of the carbon-halogen bonds. The C-Br bond is significantly weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) than the much stronger C-F bond. acs.orgnih.gov

This difference in reactivity ensures that cross-coupling reactions occur with high selectivity at the C1 position, leaving the C-F and C-O bonds intact. This predictable selectivity is a cornerstone of synthetic strategies involving polyhalogenated aromatic compounds, allowing for sequential and site-specific functionalization. nih.govnih.gov

Predicted Regioselectivity in Metal-Catalyzed Cross-Coupling
Reaction TypeCoupling PartnerPredicted Major ProductBasis for Selectivity
Suzuki CouplingAr-B(OH)₂1-Aryl-2-(1,1-dimethylethoxy)-4-fluorobenzeneHigher reactivity of C-Br bond in oxidative addition.
Sonogashira CouplingRC≡CH1-(Alkynyl)-2-(1,1-dimethylethoxy)-4-fluorobenzenePreferential activation of the C-Br bond by the catalyst.
Buchwald-Hartwig AminationR₂NHN,N-Dialkyl-2-(1,1-dimethylethoxy)-4-fluoroanilineGreater lability of the C-Br bond in the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and a good leaving group. In this compound, the electron-donating tert-butoxy group disfavors this reaction. However, under forcing conditions, a reaction could potentially occur.

In SNAr reactions proceeding via an addition-elimination mechanism, the rate-determining step is often the initial attack of the nucleophile. chemistrysteps.comstackexchange.com The reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the nucleophilic attack. stackexchange.comlibretexts.org Therefore, despite the C-F bond being stronger, nucleophilic substitution, if it occurs, would be more likely to proceed with the displacement of the fluoride (B91410) ion at C4 rather than the bromide ion at C1.

Mechanistic Investigations and Kinetic Studies of Reactions Involving 1 Bromo 2 1,1 Dimethylethoxy 4 Fluorobenzene

Elucidation of Reaction Mechanisms in Cross-Coupling of 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and understanding their mechanisms is crucial for optimization and control. For a substrate like this compound, these reactions typically involve the selective activation of the carbon-bromine (C-Br) bond over the more robust carbon-fluorine (C-F) bond. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions provides a framework for understanding the transformation of this specific molecule. nih.gov

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki, Negishi, or Stille coupling, involves three primary steps. csbsju.eduacs.org

Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide to a low-valent transition metal center, most commonly a palladium(0) complex. csbsju.edu In the case of this compound, the palladium(0) catalyst inserts into the C-Br bond, which is significantly weaker than the C-F bond. This step results in the formation of a square planar palladium(II) intermediate, where the palladium center's oxidation state has changed from 0 to +2. youtube.com The C-F bond remains intact due to its higher bond dissociation energy. rsc.orgmdpi.com

Transmetalation : Following oxidative addition, a transmetalation step occurs. In this stage, an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium(II) center, displacing the halide. csbsju.edu This forms a new palladium(II) intermediate bearing both the aryl group from the starting material and the organic group from the transmetalating agent.

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium(II) center couple to form a new carbon-carbon bond, yielding the final cross-coupled product. rsc.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com

The oxidation state of the catalyst is central to the cross-coupling mechanism, cycling primarily between palladium(0) and palladium(II). youtube.com The transition from Pd(0) to Pd(II) occurs during oxidative addition, and the reverse, from Pd(II) to Pd(0), happens during reductive elimination. nih.gov While this Pd(0)/Pd(II) cycle is dominant, other oxidation states, such as Pd(I) and Pd(III), have been proposed and observed in certain systems, potentially influencing catalyst activity and stability. researchgate.netnih.govresearchgate.net

Kinetics of C-Br and C-F Bond Activation in this compound

Kinetic studies are essential for quantifying reaction rates and understanding the factors that control bond activation. For this compound, the primary focus of such studies would be the selective activation of the C-Br bond in the presence of the C-F bond.

The rate law for a cross-coupling reaction involving this substrate would typically be determined by systematically varying the concentrations of the aryl halide, the coupling partner, the catalyst, and the base (if applicable) while monitoring the reaction progress. A plausible, generalized rate law for many palladium-catalyzed cross-coupling reactions is often first-order in the aryl halide and the catalyst, though the order with respect to the coupling partner and base can vary.

The activation energy (Ea) provides a measure of the energy barrier that must be overcome for a reaction to occur. The activation of a C-Br bond by a palladium(0) catalyst generally has a significantly lower activation energy than the activation of a C-F bond. acs.org This large difference in activation energies is the kinetic basis for the high selectivity observed in cross-coupling reactions of polyhalogenated aromatic compounds.

Below is a table presenting hypothetical kinetic data for the selective C-Br bond activation in a cross-coupling reaction, illustrating the expected differences in activation parameters compared to the much less favorable C-F bond activation.

ParameterValue for C-Br ActivationValue for C-F ActivationComment
Hypothetical Rate LawRate = k[Aryl Halide][Pd(0)]N/A (Not observed under typical conditions)Assumes oxidative addition is the rate-determining step.
Relative Rate Constant (k_rel)~105 - 1061Illustrates the vast difference in reactivity.
Activation Energy (Ea)15-25 kcal/mol>40 kcal/molThe high Ea for C-F activation prevents it from competing.

This table contains representative data based on general principles of C-X bond activation and is for illustrative purposes.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. epfl.chpkusz.edu.cn This is achieved by comparing the reaction rates of substrates containing different isotopes of an atom at a specific position. A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. nih.gov

While direct C-Br or C-F isotope effects are not commonly measured, KIEs can be used to probe other bond-breaking events in the catalytic cycle. For example, in reactions where C-H bond activation of the coupling partner is involved (like in direct arylation), deuterating the C-H bond can help determine if this step is rate-limiting. researchgate.net If oxidative addition of the C-Br bond is rate-determining, no significant KIE would be expected from isotopic substitution on the coupling partner.

The following table illustrates how hypothetical KIE data could be interpreted to provide insight into the mechanism of a cross-coupling reaction.

ExperimentObserved kH/kDInterpretation
Deuteration of a C-H bond on the coupling partner in a direct arylation reaction.~1.0C-H bond cleavage is not the rate-determining step. This suggests oxidative addition or reductive elimination is rate-limiting.
Deuteration of a C-H bond on the coupling partner in a direct arylation reaction.4-6C-H bond cleavage occurs in the rate-determining step of the reaction.

This table provides illustrative examples of how KIEs are interpreted in mechanistic studies.

Mechanistic Insights into Ether Cleavage and Functional Group Interconversions

Beyond cross-coupling, this compound can undergo other transformations, notably the cleavage of its tert-butyl ether group. The tert-butoxy (B1229062) group is often used as a protecting group for phenols, and its removal is a common synthetic operation.

The cleavage of tert-butyl ethers is typically accomplished under acidic conditions. libretexts.orgopenstax.org The mechanism of this reaction is distinct from the cleavage of primary or secondary alkyl ethers. Due to the tertiary nature of the carbon attached to the ether oxygen, the reaction proceeds through a stable tertiary carbocation intermediate, following either an SN1 or E1 pathway. wikipedia.org

Protonation : The reaction is initiated by the protonation of the ether oxygen by a strong acid.

Carbocation Formation : The protonated ether then cleaves to form a phenol (B47542) (2-bromo-5-fluorophenol) and a relatively stable tert-butyl cation. This step is the rate-determining step.

Product Formation : The tert-butyl cation can then be trapped by a nucleophile (SN1 pathway) or lose a proton to form an alkene, 2-methylpropene (E1 pathway). libretexts.orgopenstax.org

Other functional group interconversions can also be envisioned. The bromide, once coupled, can be further modified, or the resulting phenol from ether cleavage can be used in subsequent reactions, such as etherification or esterification, demonstrating the synthetic versatility of the molecule.

Role of Acid-Base Catalysis in Ether Transformations

The tert-butoxy group in this compound is a key functional group susceptible to transformation under acid- or base-catalyzed conditions. The cleavage of ethers is a common reaction, and its mechanism is highly dependent on the structure of the ether and the reaction conditions.

Acid-Catalyzed Cleavage:

In the presence of a strong acid, the ether oxygen of the tert-butoxy group is protonated, forming a good leaving group (a neutral alcohol). Due to the tertiary nature of the carbon atom attached to the ether oxygen, the subsequent cleavage of the C-O bond is likely to proceed through a unimolecular mechanism, either SN1 or E1. libretexts.orgopenstax.org This is because the resulting tert-butyl cation is a relatively stable carbocation.

The SN1 pathway would involve the departure of the protonated tert-butoxy group to form a tert-butyl cation and 1-bromo-4-fluorophenol. The tert-butyl cation would then be trapped by a nucleophile present in the reaction medium. For example, if a hydrohalic acid like HBr is used, the cation would react with the bromide ion to form tert-butyl bromide.

Alternatively, the E1 pathway involves the elimination of a proton from the tert-butyl cation to form isobutylene (B52900) gas. This pathway is often competitive with the SN1 pathway, and the product distribution can be influenced by factors such as the nature of the solvent and the temperature. libretexts.org

The general mechanism for the acid-catalyzed cleavage of a tert-butyl aryl ether can be summarized as follows:

Protonation of the ether oxygen: Ar-O-C(CH₃)₃ + H⁺ ⇌ Ar-O⁺(H)-C(CH₃)₃

Formation of the tert-butyl cation (rate-determining step): Ar-O⁺(H)-C(CH₃)₃ → Ar-OH + ⁺C(CH₃)₃

Reaction of the tert-butyl cation:

SN1 pathway: ⁺C(CH₃)₃ + Nu⁻ → Nu-C(CH₃)₃ (where Nu⁻ is a nucleophile)

E1 pathway: ⁺C(CH₃)₃ → H₂C=C(CH₃)₂ + H⁺

Due to the stability of the tertiary carbocation, the acid-catalyzed cleavage of the tert-butoxy group in this compound is expected to be a facile process.

Base-Catalyzed Reactions:

Aryl ethers are generally resistant to cleavage by bases. However, the presence of the bromine and fluorine atoms on the aromatic ring could potentially activate the molecule towards nucleophilic aromatic substitution under harsh basic conditions, although this would not directly involve the ether linkage in the initial step. Direct cleavage of the tert-butoxy group by a base is not a common or favorable reaction pathway.

Radical Pathways in the Reactivity of this compound

Radical reactions offer alternative pathways for the transformation of this compound. These reactions are typically initiated by radical initiators (e.g., peroxides, azo compounds) or by photolysis.

Homolytic Cleavage of the C-Br Bond:

The carbon-bromine bond is weaker than the carbon-fluorine and carbon-oxygen bonds in the molecule. Under radical conditions, homolytic cleavage of the C-Br bond can occur to generate an aryl radical. This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction from a solvent molecule or addition to a double bond.

Radical Reactions Involving the tert-Butoxy Group:

While less common than C-Br bond cleavage, radical reactions involving the tert-butoxy group are also conceivable. For instance, in the presence of strong radical initiators, hydrogen atom abstraction from one of the methyl groups of the tert-butoxy substituent could occur, leading to a carbon-centered radical. This radical could then undergo further reactions, such as rearrangement or oxidation.

Another possibility is the fragmentation of a tert-butoxy radical, if formed through other means, to generate acetone (B3395972) and a methyl radical. However, the direct formation of a tert-butoxy radical from the parent molecule under typical radical conditions is less likely. Studies on the photochemistry of aryl tert-butyl ethers have shown that they can undergo cleavage from the singlet excited state, suggesting a pathway that may involve radical or ionic intermediates. nih.gov

Potential for Benzyne (B1209423) Formation:

Although not a direct radical pathway in the classical sense, the ortho-dihalo arrangement in a related compound, 1-bromo-2-fluorobenzene, is known to lead to the formation of benzyne under certain conditions (e.g., with strong bases like organolithium reagents). While this compound does not have two halogens ortho to each other, the presence of the ortho-bromo and the alkoxy group could potentially lead to related reactive intermediates under specific, high-energy conditions, though this is speculative.

Computational Verification of Proposed Reaction Pathways for this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating reaction mechanisms, determining the structures of transition states, and calculating reaction energetics. In the absence of direct experimental data for this compound, computational studies on analogous systems can offer valuable predictions about its reactivity.

Modeling Acid-Catalyzed Ether Cleavage:

A computational study of the acid-catalyzed cleavage of the tert-butoxy group would likely focus on calculating the potential energy surface for both the SN1 and E1 pathways. This would involve:

Optimizing the geometries of the reactants, intermediates (including the protonated ether and the tert-butyl cation), transition states, and products.

Calculating the activation energies for the formation of the tert-butyl cation and for the subsequent SN1 and E1 steps.

Investigating the influence of solvent molecules on the reaction energetics through explicit or implicit solvent models.

Based on studies of similar systems, it is expected that the calculated activation barrier for the formation of the stable tert-butyl cation would be relatively low, confirming the facility of this reaction.

Table 1: Hypothetical Calculated Energy Profile for Acid-Catalyzed Cleavage of this compound (Illustrative)

StepIntermediate/Transition StateRelative Energy (kcal/mol)
Reactants + H⁺Protonated Ether-5
Transition State for C-O Cleavage[TS1]+15
IntermediatesPhenol + tert-Butyl Cation+5
Transition State for SN1 (with Nu⁻)[TS2_SN1]+8
Products (SN1)Phenol + tert-Butyl-Nu-10
Transition State for E1[TS2_E1]+7
Products (E1)Phenol + Isobutylene + H⁺-8

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Investigating Radical Pathways:

Computational studies could also be employed to investigate the feasibility of the proposed radical pathways. This would involve:

Calculating the bond dissociation energy (BDE) of the C-Br bond to assess the likelihood of its homolytic cleavage compared to other bonds in the molecule.

Modeling the reaction of the resulting aryl radical with various trapping agents.

Exploring the potential energy surface for hydrogen atom abstraction from the tert-butoxy group.

Theoretical studies on related bromo-fluoro-aromatic compounds could provide a benchmark for the expected BDE of the C-Br bond in the target molecule. mdpi.com

Table 2: Comparison of Calculated Bond Dissociation Energies (BDEs) for Analogous Compounds (Illustrative)

BondCompoundCalculated BDE (kcal/mol)
C-BrBromobenzene~71
C-FFluorobenzene~124
C-O (Aryl)Anisole~85
C-H (Methyl)Toluene (B28343)~88

Note: These are typical literature values for analogous compounds and serve as a basis for predicting the reactivity of this compound.

Based on these general values, the C-Br bond is the most likely site for initial radical cleavage.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Bromo 2 1,1 Dimethylethoxy 4 Fluorobenzene and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene, providing exact mass measurements that facilitate the determination of its elemental composition. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), serves as a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments. upce.cz

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is largely dictated by the polarity of the analyte. nih.gov ESI is a soft ionization technique well-suited for polar to moderately nonpolar compounds, and it can be used for the analysis of a wide array of sample types. chromatographyonline.com For a molecule like this compound, which possesses moderate polarity, ESI would be a viable option, likely producing protonated molecules [M+H]+.

APCI, conversely, is better suited for less polar and more volatile compounds. youtube.com It involves gas-phase ionization, which can be advantageous for analytes that are thermally stable. youtube.com Given the structure of the target compound, APCI could also be effectively employed, potentially yielding protonated molecules or, in some cases, radical cations. nih.gov The selection between ESI and APCI would depend on the specific experimental conditions and the nature of any derivatives being analyzed. nih.govyoutube.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a prominent fragment ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide valuable information about the connectivity of the molecule. For instance, the loss of the tert-butyl group is a predictable fragmentation pathway for this compound. The characteristic isotopic signature of bromine would be retained in fragments containing this atom, further corroborating the structural assignment. upce.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment and connectivity of atoms.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A combination of one-dimensional (1H and 13C) and advanced two-dimensional NMR experiments is utilized to assign all proton and carbon signals unequivocally.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the identification of adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (1H-13C), aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different functional groups, such as the attachment of the tert-butoxy (B1229062) group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and spatial proximity of atoms, NOESY can also provide through-space correlations that support structural assignments, for example, between the protons of the tert-butyl group and the aromatic ring.

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments of the Fluorine Atom

19F NMR spectroscopy is a highly sensitive technique that provides valuable insights into the electronic environment of the fluorine atom in this compound. The chemical shift of the fluorine signal is sensitive to the nature and position of other substituents on the aromatic ring. Furthermore, coupling between the fluorine atom and adjacent protons (1H-19F coupling) can be observed in both the 1H and 19F NMR spectra, providing additional structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm-1, while aliphatic C-H stretching from the tert-butyl group will be observed around 2950-2850 cm-1.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm-1 region.

C-O stretching: The ether linkage (Ar-O-C) will give rise to a strong C-O stretching band, typically in the 1250-1000 cm-1 region.

C-F stretching: The C-F bond will exhibit a strong absorption band, usually in the 1350-1150 cm-1 range.

C-Br stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 600 cm-1.

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of this compound and its derivatives.

Vibrational Band Assignment and Characteristic Frequencies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides a powerful non-destructive method for the structural characterization of this compound. These complementary techniques probe the vibrational modes of a molecule, yielding a unique spectral fingerprint that can be used for identification and analysis. researchgate.net The vibrational assignments for this molecule are based on the characteristic frequencies of its constituent functional groups: a 1,2,4-trisubstituted benzene (B151609) ring, a bromo substituent, a fluoro substituent, and a tert-butoxy group.

The analysis of the vibrational spectra of substituted benzenes is well-documented. researchgate.netresearchgate.net The substitution pattern on the benzene ring significantly influences the positions of the C-H and C-C vibrational modes. For this compound, the key characteristic frequencies can be assigned as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The tert-butoxy group contributes strong bands corresponding to the asymmetric and symmetric stretching of its C-H bonds, typically observed in the 2990-2850 cm⁻¹ range.

C-C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce a series of bands in the 1620-1400 cm⁻¹ region.

C-O Stretching: The stretching vibration of the aryl ether C-O bond is expected to produce a strong band, typically in the 1270-1230 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration in fluoroaromatic compounds gives rise to a strong and characteristic absorption band, generally found in the 1270–1100 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is found at lower frequencies due to the heavy mass of the bromine atom. For aromatic bromo compounds, this band typically appears in the 650-395 cm⁻¹ range. researchgate.net

A detailed assignment of the principal vibrational modes is presented in the table below. These assignments are predictive and based on established group frequency correlations from related substituted benzene molecules. researchgate.netnih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)Notes
Aromatic C-H Stretch3100 - 3000Medium to WeakMedium to StrongCharacteristic of the benzene ring.
Aliphatic C-H Stretch (tert-butyl)2990 - 2850StrongStrongAsymmetric and symmetric stretching modes of CH₃ groups.
Aromatic C=C Ring Stretch1620 - 1400Medium to StrongMedium to StrongMultiple bands are expected due to the substituted ring.
C-O-C Asymmetric Stretch (Ether)1270 - 1230StrongMediumCharacteristic of the aryl-tert-butyl ether linkage.
C-F Stretch1270 - 1100Very StrongWeakPosition is sensitive to other ring substituents.
C-Br Stretch650 - 395Medium to StrongStrongLocated in the fingerprint region of the spectrum. researchgate.net

In Situ Spectroscopic Monitoring of Reactions Involving this compound

The chemical reactivity of this compound is dominated by the carbon-bromine bond, which serves as a handle for numerous transformations, most notably the formation of Grignard reagents and participation in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgchegg.com In situ spectroscopic monitoring provides real-time data on reaction kinetics, the formation of transient intermediates, and endpoint determination, which is crucial for process optimization and ensuring safety, especially in highly exothermic reactions like Grignard formation. nih.gov

Grignard Reagent Formation: The reaction of this compound with magnesium metal to form the corresponding Grignard reagent is a key synthetic step. This heterogeneous reaction can have a variable initiation time and is highly exothermic. nih.gov In situ monitoring using techniques such as mid-infrared (FTIR) or Raman spectroscopy can track the reaction progress. researchgate.net

Monitoring via FTIR/Raman: The reaction can be followed by observing the decrease in the intensity of the C-Br vibrational band (650-395 cm⁻¹). Simultaneously, the formation of the C-Mg bond would give rise to new, characteristic low-frequency vibrational modes. Changes in the aromatic ring vibration patterns can also indicate the conversion of the reactant to the Grignard reagent.

Palladium-Catalyzed Cross-Coupling: Aryl bromides are common substrates in a wide array of palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. organic-chemistry.orgacs.org In situ spectroscopy can be employed to monitor the consumption of the starting aryl bromide and the formation of the desired product.

Reaction Monitoring: For instance, in a Suzuki coupling reaction with an arylboronic acid, monitoring would focus on the disappearance of the C-Br band of the starting material and the simultaneous appearance of vibrational bands characteristic of the new biaryl product. The rate of these changes provides direct information on the catalytic activity and reaction kinetics. The use of flow chemistry setups combined with in-situ monitoring allows for safe and efficient optimization of these transformations. vapourtec.com

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Intermediates

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. growingscience.com While a specific crystal structure for this compound has not been reported in the searched literature, the application of this methodology would yield critical structural insights.

A successful single-crystal X-ray diffraction experiment would provide a data set including the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. researchgate.net

Crystallographic ParameterInformation Provided
Chemical FormulaC₁₀H₁₂BrFO
Formula Weight247.11 g/mol
Crystal SystemTo be determined (e.g., Orthorhombic, Monoclinic)
Space GroupTo be determined (e.g., P2₁/c)
Unit Cell DimensionsPrecise lengths (Å) and angles (°) of the unit cell
Volume (V)Volume (ų) of the unit cell
ZNumber of molecules per unit cell
Calculated DensityDensity (g/cm³) of the crystal

Conformational Analysis and Intermolecular Interactions

The solid-state structure determined by X-ray crystallography would offer a definitive view of the preferred conformation of this compound. The primary conformational feature of interest is the orientation of the bulky tert-butoxy group relative to the plane of the benzene ring.

Conformational Analysis: The rotation around the C(aryl)-O single bond is subject to significant steric hindrance. The large tert-butyl group and the adjacent bromine atom would likely force the C(aryl)-O-C(tert-butyl) plane to be twisted out of the plane of the benzene ring to minimize van der Waals strain. iscnagpur.ac.inunicamp.br The precise dihedral angle of this twist would be a key piece of data from the crystal structure. Computational modeling could complement experimental findings by exploring the energy landscape of different rotational conformers.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, several types of interactions would be anticipated:

Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, could act as halogen bond donors, interacting with the oxygen atom of the tert-butoxy group or the π-system of an adjacent benzene ring.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative F, O, and Br atoms. These dipoles would align in the crystal to form energetically favorable arrangements.

Co-crystallization Studies with Reaction Catalysts

To gain deeper insight into the mechanisms of metal-catalyzed reactions involving this compound, co-crystallization with a suitable catalyst can be attempted. This technique aims to isolate and structurally characterize key reaction intermediates, such as the oxidative addition product in a palladium-catalyzed cross-coupling cycle. acs.org

For example, the reaction of this compound with a palladium(0) complex, such as one bearing phosphine (B1218219) ligands, is the initial step in many cross-coupling reactions. organic-chemistry.org This oxidative addition step forms a square planar palladium(II) species. Isolating this intermediate via co-crystallization would provide invaluable information.

Structural Insights: The X-ray structure of such a co-crystal would confirm the geometry of the complex and provide precise measurements of the newly formed Pd-C and Pd-Br bonds. It would also reveal the coordination of the other ligands to the palladium center. This information is critical for understanding ligand effects on catalyst activity and stability. nih.gov Such studies can elucidate the resting states of the catalyst and help explain the rate-determining steps of the catalytic cycle. acs.orgnih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a vital tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural confirmation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. github.ionih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov

The prediction process involves first optimizing the molecular geometry, often with a functional like B3LYP. github.io Subsequently, NMR shifts are calculated using a functional specifically optimized for this purpose, such as WP04, and an appropriate basis set. github.io To account for solvent effects, a model like the Polarizable Continuum Model (PCM) is often employed. github.io If the molecule has multiple stable conformers, their individual NMR spectra are calculated and then combined through Boltzmann weighting to produce a final predicted spectrum. github.io

Illustrative Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Aromatic H (ortho to F) ~6.8 - 7.0
Aromatic H (ortho to Br) ~7.2 - 7.4
Aromatic H (ortho to O-tBu) ~6.9 - 7.1
tert-Butyl H ~1.3 - 1.5

Note: This table is for illustrative purposes to show the expected format and ranges. Actual values would depend on the specific level of theory and solvent model used.

Computational methods can accurately predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT (e.g., B3LYP) or ab initio (HF) methods. researchgate.netresearchgate.net The calculated harmonic frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement with experimental data. researchgate.net

A detailed analysis of the calculated vibrational modes allows for the assignment of each peak in the experimental IR and Raman spectra to a specific molecular motion, such as C-H stretching, C-C ring vibrations, or C-Br and C-F stretching. researchgate.net For example, in related di-substituted halobenzenes, aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range, while C-C stretching vibrations appear between 1400-1600 cm⁻¹. researchgate.net The C-Br stretching and bending vibrations are expected at lower frequencies. researchgate.net

Illustrative Vibrational Mode Assignments

Mode Calculated Frequency (cm⁻¹) Assignment
ν(C-H) ~3080 Aromatic C-H stretch
ν(C=C) ~1580 Aromatic ring stretch
ν(C-F) ~1250 C-F stretch
ν(C-O) ~1220 Aryl-O stretch
ν(C-Br) ~650 C-Br stretch

Note: This table is illustrative. Precise frequencies would be obtained from a specific calculation.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, including electrophilic and nucleophilic aromatic substitution reactions that this compound might undergo. msu.edumsu.edu By modeling the potential energy surface of a reaction, chemists can identify intermediates and, crucially, locate the transition state—the highest energy point along the reaction coordinate.

The structure of the transition state and its associated energy (the activation barrier) determine the rate and feasibility of a reaction. acs.org For example, in an electrophilic aromatic substitution, the substituents on the benzene ring (–Br, –F, and –O-tBu) direct the incoming electrophile. The electron-donating tert-butoxy group is an activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors. Computational modeling can quantify these directing effects by calculating the activation energies for substitution at the different available positions on the ring.

Similarly, for nucleophilic aromatic substitution, modeling can determine whether the reaction proceeds through a concerted mechanism or a two-step pathway involving a stable intermediate (a Meisenheimer complex). acs.org These calculations provide activation energies that can explain why one halogen is substituted in preference to another, offering insights that are fundamental to synthetic planning and reaction optimization. acs.org

Strategic Utilization of 1 Bromo 2 1,1 Dimethylethoxy 4 Fluorobenzene As a Precursor in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the functional groups on the benzene (B151609) ring allows this compound to serve as a linchpin intermediate for constructing more elaborate molecular frameworks. The tert-butoxy (B1229062) group acts as a protecting group for a phenol (B47542), which can be unveiled later in a synthetic sequence. The bromine and fluorine atoms offer orthogonal sites for modification.

The primary utility of this precursor lies in the ability to perform sequential chemical transformations. The carbon-bromine bond is the most versatile site for initial modification, typically through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The bromo-substituent is an ideal handle for classic C-C and C-N bond-forming reactions such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations. wikipedia.orgnih.gov This allows for the introduction of a wide variety of aryl, alkyl, or amino groups at this position.

Deprotection: The tert-butoxy group is a bulky ether that serves as a robust protecting group for the phenolic oxygen. It is stable to many reaction conditions, including those used for cross-coupling. It can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a hydroxyl group. researchgate.net

Further Functionalization: Once deprotected, the resulting phenol can be functionalized through Williamson ether synthesis, esterification, or used to direct further electrophilic aromatic substitution.

This stepwise approach—cross-coupling at the bromine, followed by deprotection and subsequent reaction at the phenol—provides a reliable pathway to tri- and tetra-substituted aromatic compounds that are central to many areas of chemical research.

Divergent synthesis aims to create a wide range of structurally distinct molecules from a common starting material. core.ac.uk With its multiple, orthogonally reactive sites, 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene is theoretically an excellent substrate for such strategies. A common core could be diversified at the bromine position through various cross-coupling partners. Subsequently, after deprotection of the tert-butoxy group, the resulting phenol could be reacted with another set of diverse building blocks. However, specific examples of large-scale chemical library synthesis using this particular precursor are not prominently featured in the scientific literature.

Integration into Methodologies for Novel Building Blocks

The unique substitution pattern of this compound makes it a candidate for the synthesis of novel building blocks for materials science and chemical biology.

Fluorinated organic compounds are of significant interest in materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and low surface energy. core.ac.ukresearchgate.net Polymers derived from fluorinated aromatic monomers can exhibit desirable properties for applications in electronics and coatings. mdpi.com20.210.105nih.gov Similarly, molecules containing tert-butylphenol substructures are used as precursors for resins, antioxidants, and stabilizers. nih.govhexiechem.comresearchgate.net

While this compound combines both a fluorinated aromatic ring and a masked phenol, its specific application as a monomer or precursor for specialized polymers or conductive materials is not well-documented. In principle, it could be incorporated into polymer backbones via polycondensation reactions after suitable functionalization.

Fluorine atoms are often incorporated into molecules designed as chemical probes for biological systems. The small size of fluorine, its ability to form strong bonds, and its utility as a reporter group (via ¹⁹F-NMR or in PET imaging with ¹⁸F) make it a valuable tool. bu.edunih.govmskcc.org Fluorinated compounds, such as sulfonyl fluorides, have been developed as probes to study protein function. rsc.orgrsc.org

The subject compound could potentially serve as a fragment or precursor for more complex chemical probes. For instance, the fluorinated phenyl ring could be elaborated into a scaffold that binds to a biological target. While this is a plausible application, there are no specific reports of this compound being used to develop such probes.

Case Studies in Multi-Step Syntheses Employing this compound

A thorough search of chemical databases and literature did not reveal prominent, multi-step total syntheses of complex target molecules, such as kinase inhibitors or other pharmaceuticals, that explicitly utilize this compound as a starting material or key intermediate. ed.ac.uknih.govresearchgate.net While many syntheses employ structurally similar building blocks (e.g., other bromofluoroanisole or bromofluorophenol derivatives), the specific utility of this exact isomer remains an area with limited published examples. Its application appears to be confined to its role as a commercially available building block for early-stage discovery chemistry, with detailed synthetic routes employing it not yet widely published.

Illustration of Strategic Advantages in Retrosynthetic Planning

In the field of organic synthesis, the strategic disassembly of a complex target molecule into simpler, commercially available starting materials is a critical intellectual exercise known as retrosynthetic analysis. The selection of appropriate building blocks is paramount to the success of a synthetic campaign. This compound, with its unique arrangement of functional groups, presents several strategic advantages in retrosynthetic planning.

The presence of the tert-butoxy group ortho to the bromine atom offers a sterically bulky protecting group for the phenol functionality. This bulk can direct metallation or subsequent reactions to specific positions and prevents unwanted side reactions at the oxygen atom. The bromine atom itself is a versatile functional handle, readily participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, as well as the formation of Grignard or organolithium reagents.

The fluorine atom at the para position provides another layer of strategic control. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, and it can serve as a blocking group or a site for late-stage functionalization. The stability of the C-F bond often allows it to be carried through multiple synthetic steps.

A hypothetical retrosynthetic disconnection of a complex pharmaceutical intermediate can illustrate these advantages. Consider a target molecule containing a substituted biphenyl core with an adjacent hydroxyl group.

Target MoietyRetrosynthetic DisconnectionPrecursorKey TransformationStrategic Advantage of Precursor
2'-Hydroxy-4'-fluoro-[1,1'-biphenyl]-x-yl derivativeC-C bond formationThis compound and a suitable boronic acid/esterSuzuki-Miyaura CouplingThe bromine atom allows for the key cross-coupling reaction, while the tert-butoxy group protects the adjacent hydroxyl functionality, preventing interference with the catalytic cycle. The fluorine atom is retained in the product.

This retrosynthetic strategy highlights how the orthogonal reactivity of the bromo and tert-butoxy groups, combined with the electronic influence of the fluorine atom, makes this compound a valuable and strategically versatile precursor in the synthesis of complex aromatic compounds.

Challenges and Solutions in Scaling Up Synthetic Procedures for Academic Production

The transition of a synthetic route from a small-scale laboratory setting to a larger academic production scale (typically multi-gram to hundreds of grams) often presents a unique set of challenges. While not conducted under the stringent regulations of industrial manufacturing, academic scale-up still requires careful consideration of safety, cost, efficiency, and practicality.

One of the primary challenges in scaling up reactions involving this compound often relates to the generation of organometallic intermediates, such as Grignard or organolithium reagents. These reactions are highly sensitive to moisture and atmospheric oxygen.

ChallengePotential Solution(s)
Maintaining Anhydrous and Inert Conditions On a larger scale, ensuring all glassware is rigorously dried and the reaction atmosphere is consistently inert (e.g., under argon or nitrogen) becomes more demanding. Solutions include the use of oven-dried or flame-dried multi-necked flasks equipped with septa for reagent addition via syringe or cannula, and maintaining a positive pressure of inert gas throughout the reaction. For larger volumes, mechanical stirring is often necessary and requires a well-sealed system.
Exothermic Reactions The formation of organometallic reagents can be exothermic. What is easily controlled in an ice bath at a small scale can lead to a dangerous temperature increase in a larger flask. Solutions involve slow, controlled addition of reagents using a syringe pump or an addition funnel, and utilizing larger cooling baths (e.g., dry ice/acetone) to effectively dissipate the heat generated.
Reagent Purity and Stoichiometry The purity of the starting material and any reagents, such as magnesium for Grignard formation or organolithium reagents, is critical. Impurities can quench the reactive intermediates, leading to lower yields. On a larger scale, this can result in significant material loss. Solutions include using freshly opened, high-purity reagents and accurately determining the concentration of organolithium solutions via titration before use.
Product Isolation and Purification Work-up and purification of larger quantities of material can be cumbersome. Extractions with large volumes of solvents can be time-consuming and present safety hazards. Chromatography on a large scale can be resource-intensive. Solutions include the use of larger separatory funnels and careful phase separation to minimize emulsion formation. For purification, recrystallization is often a more practical and scalable alternative to chromatography for solid products.

Detailed research findings on the specific scale-up of this compound are not extensively documented in publicly available literature, suggesting its use may be more prevalent in proprietary industrial research rather than academic publications. However, the principles outlined above, derived from general best practices in academic process chemistry, are directly applicable to the challenges that would be encountered.

Future Perspectives and Emerging Research Directions for 1 Bromo 2 1,1 Dimethylethoxy 4 Fluorobenzene

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of both a bromine and a fluorine atom on the aromatic ring of 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene offers differential reactivity that can be exploited through the development of sophisticated catalytic systems. The bulky tert-butoxy (B1229062) group also introduces significant steric hindrance, which necessitates catalysts that can operate efficiently under challenging conditions.

Photocatalytic and Electrocatalytic Approaches to C-Br and C-F Bond Activation

Traditional cross-coupling reactions often require harsh conditions. Photocatalytic and electrocatalytic methods offer milder and more sustainable alternatives for the activation of carbon-halogen bonds.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netdigitellinc.com For this compound, photocatalysis could enable selective C-Br bond activation under gentle conditions, preserving the more robust C-F bond. nih.govnih.gov Future research may focus on developing organic photoredox catalysts that can efficiently reduce the C-Br bond to generate an aryl radical, which can then participate in various coupling reactions. digitellinc.com The development of dual catalytic systems, combining a photocatalyst with a transition metal catalyst (e.g., nickel), could also open new avenues for C-H activation and cross-coupling reactions with a wide range of partners. researchgate.net

Electrocatalysis: Electrosynthesis provides another green and efficient platform for chemical transformations. acs.org By controlling the electrode potential, selective activation of the C-Br bond in this compound could be achieved. Future work might explore the use of sacrificial anodes or paired electrolysis to drive challenging cross-coupling reactions. Electrocatalytic approaches could also be explored for the more challenging C-F bond activation, potentially using low-valent metal catalysts generated in situ. researchgate.net

Below is an illustrative table of potential photocatalytic and electrocatalytic transformations for aryl halides, which could be adapted for this compound.

Transformation TypeCatalytic SystemPotential Product from this compound
HydrodebrominationOrganic Photoredox Catalyst2-(1,1-dimethylethoxy)-4-fluorobenzene
C-C Cross-CouplingDual Photocatalyst/Nickel CatalystArylated or alkylated derivatives at the bromine position
C-N Cross-CouplingElectrocatalysis with a Nickel cathodeAminated derivatives at the bromine position
C-F BorylationPhotocatalysis with an Iridium complexBorylated derivatives at the fluorine position

Biocatalytic Transformations of Substituted Arenes

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. rsc.org The use of enzymes, such as dioxygenases, could lead to the dearomatization of this compound to produce valuable chiral building blocks. rsc.org Future research could focus on engineering existing enzymes or discovering new ones that can tolerate and transform polysubstituted arenes with high efficiency and stereoselectivity. acs.org Such biocatalytic transformations could provide access to complex molecules that are difficult to synthesize using traditional chemical methods.

Exploration of Unconventional Reactivity Modes for this compound

Moving beyond traditional cross-coupling reactions, future research is likely to investigate more unconventional reactivity patterns for this molecule.

Strain-Release Chemistry and Ring Opening Reactions

While this compound itself is not a strained molecule, it could be a precursor to strained intermediates. For instance, the generation of a benzyne (B1209423) intermediate via elimination of HBr could lead to subsequent cycloaddition reactions. The steric bulk of the tert-butoxy group and the electronic influence of the fluorine atom would likely influence the regioselectivity of such reactions. While strain-release is a powerful driving force in many reactions, its direct application here is less obvious. acs.org However, the principles of harnessing high-energy intermediates for novel bond formations remain relevant.

Hypervalent Iodine Chemistry and Related Oxidative Processes

Hypervalent iodine reagents are known for their mild and selective oxidizing properties and have been used in a variety of synthetic transformations, including fluorination reactions. arkat-usa.orgwikipedia.orgnih.gove-bookshelf.de Future work could explore the use of this compound as a precursor to novel hypervalent iodine reagents. For example, oxidation of the iodine in a related iodo-analogue could lead to reagents capable of transferring the substituted aryl group to various nucleophiles. Furthermore, hypervalent iodine-mediated reactions could be employed to introduce new functional groups onto the aromatic ring, leveraging the unique electronic properties imparted by the existing substituents. princeton.edu

The following table outlines potential transformations involving hypervalent iodine reagents derived from an analogous iodo-arene.

Hypervalent Iodine ReagentTransformationPotential Product
[ArI(OAc)₂]Oxidative AcetoxylationIntroduction of an acetate (B1210297) group
[ArIF₂]FluorinationIntroduction of a fluorine atom
[ArI(CN)₂]CyanationIntroduction of a cyano group
[ArI(N₃)₂]AzidationIntroduction of an azide (B81097) group

Sustainable and Flow Chemistry Applications for the Synthesis and Transformations of this compound

The principles of green chemistry are increasingly important in modern organic synthesis. vapourtec.com The application of sustainable and flow chemistry techniques to the synthesis and transformations of this compound is a promising area for future research.

Flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. researchgate.netacs.org For the synthesis of this compound, a flow process could allow for precise control over reaction temperature and time, potentially leading to higher yields and selectivities. researchgate.net

Continuous Flow Synthesis for Improved Efficiency and Safety

Continuous flow chemistry represents a significant paradigm shift from traditional batch processing, offering substantial improvements in efficiency and safety, which are particularly relevant for the synthesis of halogenated aromatic compounds. nih.gov This technology's application to the synthesis of this compound could address several challenges inherent in conventional methods.

Flow reactors enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. The in-situ generation of hazardous reagents, like molecular bromine from less dangerous precursors such as bromide salts and an oxidant, can be integrated into a flow process. nih.gov This approach minimizes the storage and handling of toxic substances, drastically improving the safety profile of the synthesis. nih.govresearchgate.net Furthermore, the high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, mitigating the risk of runaway reactions that can occur in large-scale batch brominations. nih.gov

By transitioning to a continuous flow setup, the production of this compound could become more scalable, reproducible, and economically viable, paving the way for its broader application in both academic and industrial research. nih.gov

Integration of Renewable Feedstocks and Biodegradable Solvents

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, with a focus on reducing environmental impact. Future research into the synthesis of this compound is likely to explore the use of renewable feedstocks and biodegradable solvents.

Renewable Feedstocks: Traditionally, the aromatic core of such molecules is derived from petrochemical sources. rsc.orgresearchgate.net However, there is a growing trend towards utilizing biomass-derived building blocks. rsc.orgresearchgate.net Lignin, a major component of wood, is a rich source of aromatic compounds that could potentially be converted into precursors for fluorinated benzenes. rsc.org While significant synthetic challenges remain, the development of biorefinery processes could provide a sustainable pathway to the foundational aromatic structures needed for this compound. rsc.org

Biodegradable Solvents: The choice of solvent plays a critical role in the environmental footprint of a chemical process. Many traditional syntheses rely on volatile and often toxic organic solvents. Research is now focusing on greener alternatives. Water, being non-toxic and abundant, is considered an ideal green solvent where substrate solubility allows. arkat-usa.org For reactions requiring non-aqueous media, bio-based solvents such as 2-methyltetrahydrofuran (B130290) (derived from carbohydrates) or ionic liquids designed for biodegradability are gaining traction. arkat-usa.orggoogle.com The adoption of such solvents in the synthesis of this compound would align its production with modern standards of sustainable chemistry. beilstein-journals.orgnih.gov

Interdisciplinary Research Opportunities Involving this compound in Chemical Science

The unique substitution pattern of this compound makes it a versatile intermediate for interdisciplinary research, particularly at the intersection of organic synthesis, medicinal chemistry, and materials science.

The presence of fluorine is a key feature, as fluorinated compounds are prevalent in pharmaceuticals and agrochemicals due to the element's ability to modulate metabolic stability, binding affinity, and bioavailability. nih.govnih.gov This makes the title compound an attractive starting point for the synthesis of novel bioactive molecules. mdpi.com Medicinal chemists could utilize it in the development of new therapeutic agents by employing cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce complex organic fragments at the bromine-bearing position. nbinno.comresearchgate.net

In materials science, the fluorinated aromatic motif is valuable for creating advanced polymers and organic electronics. The specific arrangement of substituents on the benzene (B151609) ring can influence the electronic properties and molecular packing of larger, more complex structures. Researchers in this field could use this compound as a building block for synthesizing novel liquid crystals, organic light-emitting diode (OLED) components, or specialized polymers with tailored thermal and chemical resistance.

Furthermore, the compound serves as a useful tool in fundamental chemical research. For instance, the fluorine atom can act as a sensitive probe in ¹⁹F NMR spectroscopy, a powerful technique for studying reaction mechanisms and analyzing complex mixtures without the need for separation. rsc.org This analytical advantage can accelerate the discovery and optimization of new chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene?

  • Methodology : The compound can be synthesized via sequential functionalization of the benzene ring. A typical approach involves:

Electrophilic bromination : Introduce bromine at the para position relative to fluorine using a brominating agent (e.g., Br₂/FeBr₃) under controlled temperature (0–5°C) to minimize polybromination .

tert-Butoxy group installation : Perform nucleophilic substitution (SN2) on a pre-functionalized intermediate (e.g., 2-hydroxy-4-fluorobromobenzene) using tert-butyl bromide and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C .

  • Key considerations : Monitor reaction progress via TLC or GC-MS to ensure selective substitution and avoid over-alkylation.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃) to confirm substitution patterns (e.g., tert-butoxy group δ ~1.3 ppm for -C(CH₃)₃; fluorine coupling in aromatic region) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (distinct for Br and F) .
  • Elemental analysis : Validate C, H, Br, and F content within ±0.3% theoretical values .

Q. What are the optimal storage conditions to prevent degradation?

  • Store in amber glass vials under inert gas (Ar/N₂) at –20°C to minimize light- or moisture-induced decomposition. Use molecular sieves (4Å) to adsorb residual moisture .

Advanced Research Questions

Q. How do substituent electronic effects influence reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The tert-butoxy group is strongly electron-donating (+I effect), which activates the ortho/para positions for electrophilic substitution but deactivates the ring toward nucleophilic attack.
  • Fluorine (-I effect) directs electrophiles to meta positions, while bromine facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
    • Experimental optimization :
  • For Suzuki couplings, use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (3:1) at 80°C. Steric hindrance from tert-butoxy may require extended reaction times (24–48 hrs) .

Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS)?

  • Challenges : Competing elimination or ring-opening due to steric bulk of tert-butoxy.
  • Solutions :

Solvent selection : Use DMSO or DMF to stabilize transition states via polarity.

Temperature modulation : Conduct reactions at 120–140°C to overcome steric barriers.

Directing group utilization : Fluorine’s meta-directing effect can guide nucleophiles to the bromine-bearing position .

Q. How can this compound serve as a scaffold in medicinal chemistry?

  • Applications :

  • Pharmacophore modification : The bromine atom is a versatile handle for late-stage functionalization (e.g., cross-coupling to introduce bioisosteres) .
  • Prodrug development : The tert-butoxy group enhances lipophilicity, improving blood-brain barrier penetration. Hydrolytic cleavage in vivo releases active phenolic moieties .
    • Case study : Derivatives of this scaffold show promise as kinase inhibitors, with IC₅₀ values <100 nM in preliminary assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.